3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Description
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a chlorinated benzodioxin derivative featuring a conjugated propenoic acid moiety. Its structure comprises a 1,4-benzodioxin ring system substituted with a chlorine atom at position 8 and a propenoic acid group at position 4. The compound’s planar aromatic system and electron-withdrawing substituents (chlorine and carboxylic acid) contribute to its physicochemical properties, including solubility and reactivity.
Properties
IUPAC Name |
(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFDEZJZXAHBU-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.
Chemical Reactions Analysis
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Addition: The propenoic acid moiety can undergo addition reactions with nucleophiles or electrophiles to form various adducts.
Scientific Research Applications
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid has several scientific research applications, including :
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent and enzyme inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including dendrimers and ligands for catalysts in asymmetrical reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways . For example, as an antibacterial agent, it inhibits the foliate synthetase enzyme in bacteria, thereby blocking folic acid synthesis and impeding bacterial growth . In enzyme inhibition, it coordinates with metal ions in the active site of enzymes, disrupting their catalytic activity .
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Bromine substitution (vs.
Acid Group Variations: The propenoic acid moiety (α,β-unsaturated carbonyl) in the target compound may confer greater electrophilicity compared to acetic acid derivatives, influencing reactivity in Michael addition or nucleophilic substitution reactions .
Methoxy Substitution : The methoxy group improves aqueous solubility but reduces electrophilic character, limiting interactions with nucleophilic biological targets .
Key Insights:
AhR Binding: Chlorinated benzodioxins exhibit stronger AhR binding compared to non-halogenated derivatives, likely due to enhanced van der Waals interactions and molecular planarity .
Immunomodulation: Brominated derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) demonstrate scaffold versatility in PD-1/PD-L1 inhibition, validated by EGNN models .
Biological Activity
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid, commonly referred to as a derivative of benzodioxin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on different biological systems.
Chemical Structure and Properties
The chemical formula for this compound is C11H9ClO4, with a molecular weight of 240.64 g/mol. Its structure features a benzodioxin moiety, which is significant in mediating its biological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds can possess antimicrobial properties. For instance, certain analogs have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of similar compounds indicate that they may inhibit pro-inflammatory cytokines. This could position this compound as a candidate for further research in inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways associated with cell growth and survival.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of benzodioxin derivatives and found that modifications at the 6-position significantly enhanced their cytotoxicity against cancer cell lines .
- Another investigation focused on the anti-inflammatory properties of benzodioxin derivatives in animal models of arthritis. The results indicated a marked reduction in inflammation markers following treatment with these compounds .
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound might interact with various cellular receptors, altering signal transduction pathways that lead to beneficial effects in disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
